molecular formula C16H16Cl2N4OS B2794513 3-(Allylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 477866-16-3

3-(Allylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No.: B2794513
CAS No.: 477866-16-3
M. Wt: 383.29
InChI Key: XDDWOXSBZNMMSV-VOTSOKGWSA-N
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Description

The compound appears to contain a 1,2,4-triazine ring, which is a type of heterocyclic compound. The molecule also contains a 2,4-dichlorobenzyl group . Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .


Synthesis Analysis

While specific synthesis methods for this compound were not found, dichlorobenzyl alcohol is used in the synthesis of various compounds .

Scientific Research Applications

Biological Significance and Synthetic Strategies

The compound 3-(Allylsulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, due to its triazine scaffold, is part of an essential class of heterocyclic compounds in medicinal chemistry. Triazines have been extensively studied and synthesized, showing a wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety of interest for the development of future drugs, highlighting the compound's potential as a pharmacological agent (Verma, Sinha, & Bansal, 2019). Furthermore, the synthesis and study of triazine derivatives have been a focus in recent research, showing promising prospects for use in various fields, including pharmaceuticals, agricultural products, dyes, high-energy materials, and corrosion inhibitors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Pharmacological Potential and Therapeutic Applications

The pharmacological potential of triazine derivatives has been widely acknowledged, with various studies indicating their use in treating numerous pathological conditions such as inflammation, cancer, and infections. The triazine scaffold has facilitated the development of molecules for the treatment of these conditions, and ongoing research continues to explore structural variations amongst triazine derivatives to discover new molecules with antimicrobial, anticancer, and other bioactivities (Dubey, Pathak, Chauhan, & Ali, 2022).

Industrial and Agricultural Applications

The use of triazine derivatives extends beyond pharmacological applications. 3- and 4-substituted amino-1,2,4-triazoles, derivatives of the triazine scaffold, have been utilized in the production of various industrial and agricultural products. These include analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. In agriculture, these derivatives have been employed in the mass production of insecticides, fungicides, plant growth regulators, and other plant protection products, showcasing the compound's versatility across different domains (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4OS/c1-3-8-24-16-20-15(11(2)21-22-16)6-7-19-23-10-12-4-5-13(17)9-14(12)18/h3-7,9,19H,1,8,10H2,2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDWOXSBZNMMSV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC=C)C=CNOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC=C)/C=C/NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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